(1R)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine
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Overview
Description
(1R)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines This compound features a bromine and a fluorine atom attached to a phenyl ring, which is further connected to a prop-2-enylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine typically involves the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Allylation: The prop-2-enylamine group can be attached through a palladium-catalyzed allylation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and fluorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted phenylpropylamines
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and the development of new synthetic methodologies.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
- (1R)-1-(4-Fluoro-3-chlorophenyl)prop-2-enylamine
- (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine
Uniqueness
(1R)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C9H9BrFN |
---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
(1R)-1-(4-bromo-3-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2/t9-/m1/s1 |
InChI Key |
DQXSZWYUFULNFT-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC(=C(C=C1)Br)F)N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)Br)F)N |
Origin of Product |
United States |
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